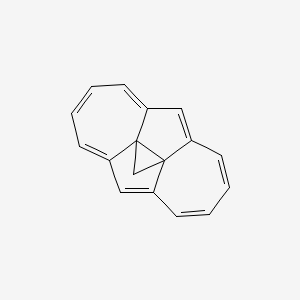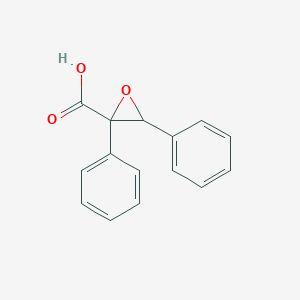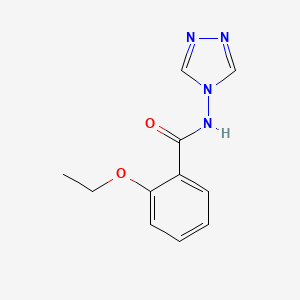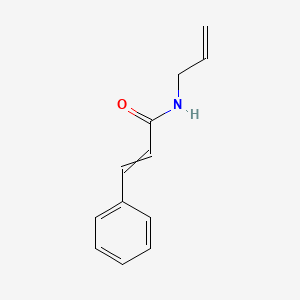
10b,10c-Methanoazuleno(2,1,8-ija)azulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10b,10c-Methanoazuleno(2,1,8-ija)azulene is a complex organic compound with the molecular formula C₁₇H₁₂ and a molecular weight of 216.2772 . This compound is characterized by its unique structure, which includes multiple aromatic rings and a methano bridge, making it an interesting subject for chemical research and applications.
Méthodes De Préparation
The synthesis of 10b,10c-Methanoazuleno(2,1,8-ija)azulene typically involves a multi-step process. One common method includes a four-fold aldol condensation between aromatic dialdehydes and tetrahydropentalene-2,5-(1H,3H)-dione . This reaction is carried out under specific conditions to ensure the formation of the desired azulene derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
10b,10c-Methanoazuleno(2,1,8-ija)azulene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced azulene derivatives.
Substitution: Substitution reactions, such as halogenation or nitration, can be carried out under specific conditions to introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
10b,10c-Methanoazuleno(2,1,8-ija)azulene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a model compound for studying aromaticity and electronic properties.
Biology: Research into its potential biological activities, such as antimicrobial or anticancer properties, is ongoing.
Medicine: Its unique structure makes it a candidate for drug development and pharmaceutical research.
Industry: It is used in the development of organic semiconductors and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 10b,10c-Methanoazuleno(2,1,8-ija)azulene involves its interaction with molecular targets and pathways within cells. Its aromatic structure allows it to participate in π-π interactions and other non-covalent interactions with biological molecules. These interactions can influence various cellular processes, depending on the specific functional groups present on the molecule.
Comparaison Avec Des Composés Similaires
10b,10c-Methanoazuleno(2,1,8-ija)azulene can be compared with other similar compounds, such as azulene, pentalene, and heptalene . These compounds share some structural similarities but differ in their electronic properties and reactivity. The unique methano bridge in this compound distinguishes it from these other compounds, providing it with distinct chemical and physical properties.
Conclusion
This compound is a fascinating compound with a wide range of applications in scientific research and industry. Its unique structure and reactivity make it an important subject for further study and development.
Propriétés
Numéro CAS |
38801-41-1 |
|---|---|
Formule moléculaire |
C17H12 |
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
pentacyclo[11.3.1.06,16.08,14.014,16]heptadeca-1(17),2,4,6,8,10,12-heptaene |
InChI |
InChI=1S/C17H12/c1-2-6-13-10-15-8-4-3-7-14-9-12(5-1)16(13)11-17(14,15)16/h1-10H,11H2 |
Clé InChI |
OZYDLMWHHWHGMK-UHFFFAOYSA-N |
SMILES canonique |
C1C23C14C5=CC=CC=C4C=C2C=CC=CC3=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Bis(2-methoxyethyl)sulfamoyl]-N-(3-methyl-6-nitro-1,3-benzothiazol-2(3H)-ylidene)benzamide](/img/structure/B14155811.png)
![Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14155812.png)


![N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B14155821.png)

![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)


![1,2-Dihydro-7-methyl-5H-cyclopenta[cd]phenalen-5-one](/img/structure/B14155858.png)

![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
![2-Methyl-1-phenyl-1h-naphtho[2,3-d]imidazole-4,9-dione](/img/structure/B14155883.png)
